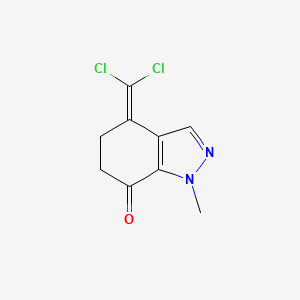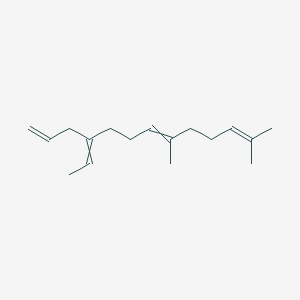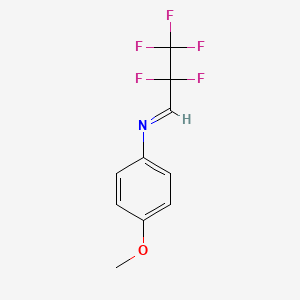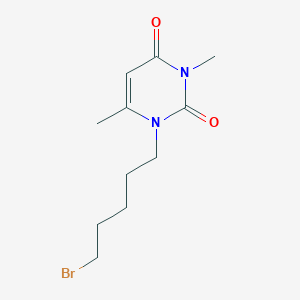
1,1'-(But-1-en-3-yne-2,4-diyl)bis(4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(But-1-en-3-yne-2,4-diyl)bis(4-methoxybenzene) is an organic compound with the molecular formula C16H12O2 It is characterized by the presence of a buten-3-yne linkage between two 4-methoxybenzene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-1-en-3-yne-2,4-diyl)bis(4-methoxybenzene) typically involves the coupling of 4-methoxybenzene derivatives with buten-3-yne intermediates. One common method is the palladium-catalyzed cross-coupling reaction, where 4-methoxyphenylboronic acid reacts with 1,4-dibromo-2-butyne under specific conditions to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(But-1-en-3-yne-2,4-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(But-1-en-3-yne-2,4-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(But-1-en-3-yne-2,4-diyl)bis(benzene): Similar structure but lacks methoxy groups.
1,1’-(But-1-en-3-yne-2,4-diyl)bis(4-chlorobenzene): Similar structure with chlorine substituents instead of methoxy groups.
1,1’-(But-1-en-3-yne-2,4-diyl)bis(4-methylbenzene): Similar structure with methyl groups instead of methoxy groups.
Uniqueness
1,1’-(But-1-en-3-yne-2,4-diyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups enhance its solubility in organic solvents and can participate in hydrogen bonding, affecting its interaction with biological targets.
Propiedades
| 133496-99-8 | |
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
1-methoxy-4-[3-(4-methoxyphenyl)but-3-en-1-ynyl]benzene |
InChI |
InChI=1S/C18H16O2/c1-14(16-8-12-18(20-3)13-9-16)4-5-15-6-10-17(19-2)11-7-15/h6-13H,1H2,2-3H3 |
Clave InChI |
RADCTLRWYPWFQM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC(=C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14264271.png)


![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)



